3-Fluoro-4-(trifluoromethoxy)phenylboronic acid

Beschreibung

Structure and Properties:

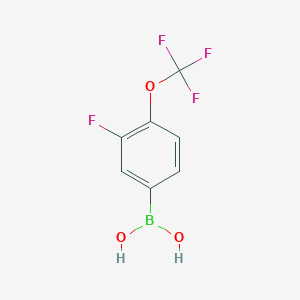

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid (CAS: 187804-79-1, molecular formula: C₇H₅BF₄O₃, molecular weight: 223.92) features a boronic acid (-B(OH)₂) group at the benzene ring’s para position relative to a trifluoromethoxy (-OCF₃) substituent and a fluorine atom at the meta position (Figure 1). This electron-deficient aromatic boronic acid exhibits moderate acidity due to the electron-withdrawing effects of the -OCF₃ and fluorine groups, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions .

Synthesis and Applications: The compound is synthesized via palladium-catalyzed cross-coupling, yielding ~45% in reactions involving intermediates like 4,4,5,5-tetramethyl-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane . Its primary application lies in introducing the trifluoromethoxyphenyl fragment into pharmaceuticals, such as the TRPM8 antagonist AMG 333 (a clinical candidate for migraine treatment) and antimalarial 4(1H)-quinolone derivatives .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEVIIGZNWVCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382500 | |

| Record name | 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187804-79-1 | |

| Record name | 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-4-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Corresponding phenol derivatives.

Substitution: Substituted phenylboronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid serves as a key intermediate in organic synthesis. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of complex organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Antibacterial Studies

Recent studies have investigated the antibacterial properties of this compound. Research indicates that derivatives of trifluoromethoxy phenylboronic acids exhibit varying degrees of antibacterial activity against strains such as Escherichia coli and Bacillus cereus. For instance, while some derivatives showed minimal inhibitory concentrations (MICs), others demonstrated no significant antibacterial effects .

Biomedical Research

The unique properties of this compound make it a candidate for biomedical applications, particularly in diagnostics. Its interaction with biomolecules can be leveraged for the development of diagnostic tools for conditions like diabetes mellitus, where boronic acids are known to bind selectively to glucose .

Case Study 1: Antibacterial Activity Evaluation

A systematic evaluation was conducted on various trifluoromethoxy phenylboronic acids, including this compound. The study employed agar diffusion methods and MIC determination against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | >100 |

| This compound | B. cereus | >100 |

The results indicated limited antibacterial activity, suggesting further structural modifications might enhance efficacy .

Case Study 2: Synthesis of Novel Compounds

In a synthetic application, researchers utilized this compound as a building block to create novel fluorinated compounds with potential therapeutic applications. The successful incorporation of this boronic acid into larger molecular frameworks demonstrated its versatility in drug development .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

This mechanism highlights the role of the palladium catalyst in facilitating the formation of carbon-carbon bonds, which is crucial for the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Substituted Derivatives

Trifluoromethoxy Phenylboronic Acid Isomers :

The three isomers of (trifluoromethoxy)phenylboronic acids—2-, 3-, and 4-(trifluoromethoxy)phenylboronic acids—are key structural analogs. Unlike the target compound, these lack the fluorine substituent. Systematic studies reveal differences in acidity and antibacterial activity. For instance, 4-(trifluoromethoxy)phenylboronic acid (CAS 175676-65-0) exhibits lower acidity (pKa ~8.9) compared to the target compound due to reduced electron withdrawal .

Halogen-Substituted Analogs :

- 3-Chloro-4-(trifluoromethoxy)phenylboronic acid (CAS 870822-79-0): Replacing fluorine with chlorine increases molecular weight (240.37 vs. 223.92) and alters reactivity. The bulkier chlorine may hinder cross-coupling efficiency .

Other Derivatives :

- 3-Formyl-4-(trifluoromethoxy)phenylboronic acid (CAS 1310383-91-5): The formyl group introduces additional reactivity for further functionalization, useful in multistep syntheses .

- 2-Fluoro-4-(trifluoromethoxy)phenylboronic acid : Positional isomerism affects electronic distribution, altering catalytic performance in couplings .

Physicochemical Properties

The target compound’s lower pKa compared to non-fluorinated analogs highlights enhanced acidity from fluorine’s electronegativity . Its solubility in polar aprotic solvents like DMSO facilitates use in cross-couplings .

Reactivity in Cross-Coupling Reactions

- Yield : The target compound achieves ~45% yield in Suzuki reactions under standard Pd catalysis (e.g., Pd(dppf)Cl₂), comparable to 3-(trifluoromethoxy)phenylboronic acid (~50%) but lower than electron-rich analogs (e.g., 4-methoxyphenylboronic acid, ~70%) .

- Catalytic Conditions : Requires milder bases (Na₂CO₃ vs. Cs₂CO₃) compared to chloro-substituted analogs, which often demand higher temperatures .

Biologische Aktivität

3-Fluoro-4-(trifluoromethoxy)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a fluorine atom on the phenyl ring, which significantly influence its chemical properties. The presence of these electronegative substituents enhances acidity compared to unsubstituted phenylboronic acids, facilitating interactions with biomolecules at physiological pH levels. The pKa values for fluorinated phenylboronic acids generally range from 6.17 to 8.77, indicating their potential as Lewis acids capable of binding various substrates .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Gram-negative strains . The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of Related Boronic Acids

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Bacillus cereus | Moderate |

| 2,6-Difluorophenylboronic acid | Escherichia coli | High |

| Benzoxaborole derivatives | Various fungi | Significant |

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which is crucial for targeting enzymes like glycosidases and proteases. The trifluoromethoxy group enhances the compound's ability to participate in hydrogen bonding and increases its overall reactivity . This property is particularly beneficial in designing inhibitors for specific biological targets.

Case Studies

- Antibacterial Efficacy : A study conducted on various phenylboronic acids demonstrated that the introduction of trifluoromethoxy groups significantly improved antibacterial activity against Bacillus cereus. The compound was tested in vitro, showing promising results in inhibiting bacterial growth at concentrations as low as 50 µg/mL .

- Antifungal Properties : Similar compounds have been evaluated for antifungal activity, revealing that certain derivatives can inhibit fungal growth effectively. The mechanism appears to involve interference with fungal cell wall synthesis, although specific studies on this compound are still needed to confirm this effect .

Q & A

[Basic] What are the common synthetic routes for preparing 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid, and what are the critical reaction parameters?

The synthesis typically involves halogenated precursors and palladium-catalyzed borylation. A general approach includes:

- Step 1: Bromination or iodination of a fluorinated aromatic precursor to introduce a halogen at the desired position.

- Step 2: Miyaura borylation using bis(pinacolato)diboron (Bpin) and a palladium catalyst (e.g., Pd(dppf)Cl) in anhydrous THF or dioxane under inert atmosphere .

- Critical Parameters: Moisture-sensitive reactions require strict anhydrous conditions. Catalyst loading (0.5–5 mol%), temperature (80–110°C), and reaction time (12–24 hours) significantly impact yield. Post-synthesis purification via recrystallization (using hexane/ethyl acetate) or column chromatography is essential to remove Pd residues .

[Basic] How should researchers handle and store this compound to ensure stability during experiments?

- Storage: Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic acid moiety. Use airtight, light-resistant containers .

- Handling: Conduct reactions in anhydrous solvents (e.g., THF, DCM) and under nitrogen/argon. Avoid prolonged exposure to moisture or acidic/basic conditions, which can lead to protodeboronation .

[Basic] What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

This boronic acid is a key intermediate for constructing biaryl systems in drug discovery and material science. Its electron-withdrawing substituents (fluoro, trifluoromethoxy) enhance electrophilicity, facilitating coupling with electron-rich aryl halides. Example applications:

- Synthesis of fluorinated pharmaceutical intermediates (e.g., kinase inhibitors).

- Fabrication of π-conjugated polymers for organic electronics due to enhanced thermal stability .

[Advanced] How do the electron-withdrawing substituents influence the compound’s reactivity in palladium-catalyzed couplings?

The meta-fluoro and para-trifluoromethoxy groups create a strong electron-deficient aromatic ring, which:

- Accelerates transmetallation by increasing the electrophilicity of the boronic acid.

- Reduces homocoupling side reactions by stabilizing the transition state.

- Quantitative Analysis: Hammett constants (σ for F = +0.34; σ for OCF = +0.35) predict a cumulative electron-withdrawing effect, verified via DFT calculations .

[Advanced] What strategies can mitigate contradictory data in biological activity studies of fluorinated phenylboronic acids?

Contradictions often arise from assay variability (e.g., pH, enzyme isoforms). Methodological solutions include:

- Standardized Assays: Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. native).

- Direct Binding Validation: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (K) independent of enzymatic activity .

[Advanced] What structural insights from X-ray crystallography explain the compound’s behavior in supramolecular assemblies?

Single-crystal studies of analogous compounds reveal:

- Planar Boronate Esters: The boronic acid group forms trigonal-planar geometries with diols (e.g., pinacol), stabilizing crystalline networks.

- Intermolecular Interactions: Fluorine atoms participate in C–F⋯H–C and C–F⋯π interactions, directing crystal packing. These features enable design of porous materials for gas storage .

[Advanced] How do the substituents affect solubility, and what purification methods address these challenges?

- Solubility Issues: The trifluoromethoxy group reduces polarity, limiting solubility in polar solvents (e.g., water, methanol).

- Purification: Use sonication in warm toluene/EtOAc (1:1) to dissolve crude product. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates byproducts .

[Advanced] How can computational studies predict electronic properties of polymers incorporating this boronic acid?

- DFT Calculations: Model HOMO/LUMO levels to assess charge transport. For example, the trifluoromethoxy group lowers LUMO energy (-2.1 eV vs. -1.5 eV for non-fluorinated analogs), enhancing electron-accepting capacity.

- Molecular Dynamics: Simulate polymer backbone rigidity to predict thermal stability (>300°C) .

[Advanced] How does this compound’s reactivity compare to its chloro or methylthio analogs?

- Chloro Analog (4-Cl-3-OCF): Higher steric hindrance reduces coupling efficiency (yield drops by ~15% vs. fluoro).

- Methylthio Analog: The -SMe group acts as a π-donor, slowing transmetallation. Use competitive coupling experiments (equimolar boronic acids vs. 4-bromotoluene) to quantify reactivity differences .

[Advanced] How to design kinetic experiments for elucidating enzyme inhibition mechanisms?

- Steady-State Kinetics: Measure initial reaction rates (v) at varying substrate ([S]) and inhibitor concentrations ([I]). Fit data to Dixon or Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Pre-Incubation Time Studies: Assess time-dependent inhibition by pre-mixing enzyme and inhibitor, then adding substrate. A decrease in IC over time suggests irreversible binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.